3-Isobutoxy-4-nitrobenzoyl chloride (CAS 1698052-94-6): A Core Synthon in the Development of Androgen Receptor-Coactivator Interaction Inhibitors
3-Isobutoxy-4-nitrobenzoyl chloride (CAS 1698052-94-6): A Core Synthon in the Development of Androgen Receptor-Coactivator Interaction Inhibitors
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of targeted oncology, disrupting protein-protein interactions (PPIs) has emerged as a sophisticated strategy to halt tumor proliferation. For prostate cancer (PCa), the interaction between the Androgen Receptor (AR) and its coactivator proteins (such as PELP1) is a critical driver of disease progression. 3-Isobutoxy-4-nitrobenzoyl chloride (CAS 1698052-94-6) serves as an indispensable electrophilic synthon in the design and synthesis of bis-benzamide scaffolds—a class of highly potent, non-peptidic α-helix mimetics engineered to competitively inhibit the AR-PELP1 axis.
This technical guide explores the physicochemical properties of 3-isobutoxy-4-nitrobenzoyl chloride, details its mechanistic role in modern drug discovery, and provides field-validated synthetic protocols for its application in structure-activity relationship (SAR) campaigns.
Physicochemical Properties & Structural Rationale
3-Isobutoxy-4-nitrobenzoyl chloride is a highly reactive acyl chloride characterized by two critical functional groups on its aromatic ring: an electron-withdrawing nitro group at the para position and a sterically bulky isobutoxy group at the meta position.
Table 1: Quantitative Chemical Profile
| Property | Value / Specification |
| Chemical Name | 3-Isobutoxy-4-nitrobenzoyl chloride |
| CAS Registry Number | 1698052-94-6 [1] |
| Molecular Formula | C₁₁H₁₂ClNO₄ |
| Molecular Weight | 257.67 g/mol |
| MDL Number | MFCD32874879 |
| SMILES String | O=C(Cl)C1=CC=C(=O)C(OCC(C)C)=C1 |
| Reactivity Profile | Moisture-sensitive electrophile; reacts violently with protic solvents. |
Structural Rationale in Drug Design: The acyl chloride moiety allows for rapid, high-yielding amide bond formation with primary amines. The isobutoxy side chain is strategically designed to mimic the hydrophobic side chains of leucine residues found in the LXXLL motif of AR coactivators. The nitro group serves a dual purpose: it is essential for the baseline biological activity of the resulting bis-benzamide, and it acts as a synthetic handle that can be selectively reduced to an amine for further N-terminal diversification ().
Mechanistic Role in the AR-PELP1 Axis
The primary application of 3-isobutoxy-4-nitrobenzoyl chloride is the synthesis of bis-benzamide inhibitors (such as compound D2 and its optimized analogs). In prostate cancer, the Androgen Receptor (AR) translocates to the nucleus upon binding with dihydrotestosterone (DHT). There, it recruits coactivators like PELP1 to drive the transcription of genes responsible for cellular proliferation.
Bis-benzamides synthesized from this acyl chloride act as competitive inhibitors. By mimicking the α-helical LXXLL motif of PELP1, they bind to the AR, preventing the formation of the AR-PELP1 complex and effectively silencing AR-mediated transcription.
Figure 1: Mechanism of AR-PELP1 interaction disruption by bis-benzamides.
Experimental Methodologies & Workflows
To construct the bis-benzamide scaffold, 3-isobutoxy-4-nitrobenzoyl chloride is coupled with a nucleophilic aniline derivative. The resulting intermediate is then selectively reduced to allow for iterative coupling.
Figure 2: Step-by-step synthetic workflow for generating bis-benzamide AR inhibitors.
Protocol 1: Amide Coupling (Synthesis of Nitro-Bis-Benzamide)
This protocol establishes the core bis-benzamide linkage.
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Preparation: Dissolve methyl 4-amino-3-isobutoxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acyl chloride into its corresponding unreactive carboxylic acid.
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Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) to the solution. Causality: DIEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the nucleophilic amine and driving the reaction kinetics forward.
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Acylation: Slowly add 3-isobutoxy-4-nitrobenzoyl chloride (1.5 eq) dropwise at 0 °C. Causality: Dropwise addition at a depressed temperature controls the exothermic nature of the reaction, minimizing the formation of dark, polymerized side-products.
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Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Work-up: Quench the reaction with deionized water. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ (to remove residual acid) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Chemoselective Nitro Reduction
To explore N-terminal modifications, the nitro group must be reduced to an amine without destroying the newly formed amide bond.
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Preparation: Dissolve the nitro-bis-benzamide intermediate in N,N-Dimethylformamide (DMF).
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Reduction: Add Tin(II) chloride (SnCl₂) (5.0 eq) to the mixture. Causality: SnCl₂ is chosen specifically for its chemoselectivity. Unlike aggressive hydrogenation (Pd/C + H₂), SnCl₂ selectively reduces the aromatic nitro group to an amine under mild conditions without cleaving the sensitive C-terminal methyl ester or the internal amide bond ().
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Propagation: Stir the mixture at room temperature for 12 hours.
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Work-up: Carefully neutralize with saturated NaHCO₃. Note: This will generate CO₂ gas and precipitate insoluble tin salts. Filter the suspension through a pad of Celite. Extract the filtrate with Ethyl Acetate (EtOAc), wash with brine, dry, and purify via flash column chromatography.
Structure-Activity Relationship (SAR) Insights
The integration of 3-isobutoxy-4-nitrobenzoyl chloride into the bis-benzamide scaffold has yielded profound SAR insights. Studies have demonstrated that the N-terminal nitro group is fundamentally essential for baseline biological activity against PCa cells. However, reducing this nitro group and substituting it with various alkyl or acyl groups allows for drastic optimization of the compound's binding affinity to the AR-PELP1 complex.
Table 2: SAR Optimization of Bis-Benzamide Derivatives
| Compound | N-Terminal Modification | C-Terminal Modification | Antiproliferative Activity (IC₅₀ on PCa Cells) |
| D2 (Baseline) | Nitro group | Methyl ester | Moderate (~100-200 nM) |
| Compound 14d | Optimized Alkyl/Acyl | Primary carboxamide | 16 nM |
Data summarized from the SAR study by Lee et al., demonstrating that surveying the side chains derived from the initial nitro-scaffold leads to highly potent nanomolar inhibitors.
Handling, Stability, and Storage
As an acyl chloride, 3-isobutoxy-4-nitrobenzoyl chloride is inherently unstable in the presence of ambient moisture.
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Storage: Must be stored at ≤ 4 °C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, desiccated container.
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Handling: Always handle inside a fume hood using Schlenk line techniques or a glovebox to maintain anhydrous conditions. Exposure to water rapidly degrades the compound into 3-isobutoxy-4-nitrobenzoic acid and hydrogen chloride gas.
References
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Lee, T.-K., Ravindranathan, P., Sonavane, R., Raj, G. V., & Ahn, J.-M. "A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction." Molecules, vol. 24, no. 15, 2019, p. 2783. URL:[Link]
